

# An In-depth Technical Guide to 2-Methoxyquinoline-6-carbonitrile

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## Compound of Interest

Compound Name: 2-Methoxyquinoline-6-carbonitrile

Cat. No.: B3044013

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Methoxyquinoline-6-carbonitrile**, a key heterocyclic compound in medicinal chemistry. It covers its chemical identity, physicochemical properties, synthesis protocols, and biological significance, with a focus on its role in the development of novel therapeutics.

## Chemical Identity and Structure

**2-Methoxyquinoline-6-carbonitrile** is a quinoline derivative characterized by a methoxy group at the 2-position and a nitrile group at the 6-position. This substitution pattern is crucial for its chemical reactivity and biological activity.

- CAS Number: 99471-68-8[1][2][3]
- Molecular Formula: C<sub>11</sub>H<sub>8</sub>N<sub>2</sub>O[1][2][4]
- IUPAC Name: **2-methoxyquinoline-6-carbonitrile**[1]
- Synonyms: 6-Cyano-2-methoxyquinoline, 2-Methoxy-6-quinolinecarbonitrile[1]

The chemical structure is represented by the following SMILES string:

COC1=NC2=C(C=C1)C=C(C=C2)C#N[1].

## Physicochemical and Spectroscopic Data

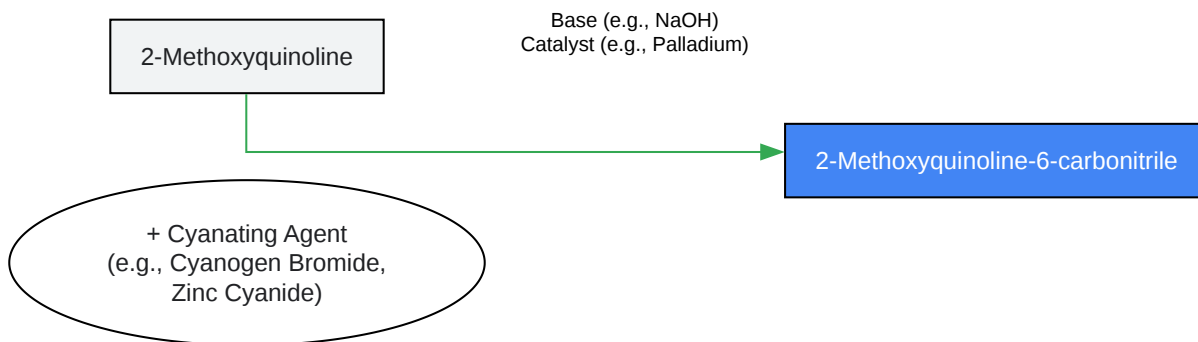
A summary of the key computed and experimental data for **2-Methoxyquinoline-6-carbonitrile** is presented below. This data is essential for its characterization, purification, and use in further synthetic applications.

Property	Value	Source
Molecular Weight	184.20 g/mol	[2][3][4]
Monoisotopic Mass	184.063662883 Da	[1]
XLogP3	2.2	[1]
<sup>1</sup> H NMR Signals	δ 8.01 (d, J = 9.0 Hz, 1H), 7.63 (d, J = 2.3 Hz, 1H), 4.14 (s, 3H, OCH <sub>3</sub> )	[4]
APCI MS	m/z 335.5 [M + H] <sup>+</sup> (for a related derivative)	[4]

## Synthesis and Experimental Protocols

The synthesis of **2-Methoxyquinoline-6-carbonitrile** is a critical process for its application as a building block in medicinal chemistry. The primary routes involve the cyanation of a 2-methoxyquinoline precursor.

### General Synthetic Workflow



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Caption: General workflow for the synthesis of **2-Methoxyquinoline-6-carbonitrile**.

Detailed Experimental Protocols:

- Method 1: Using Cyanogen Bromide
  - Reactants: 2-methoxyquinoline and cyanogen bromide.
  - Base: Sodium hydroxide (NaOH).
  - Conditions: The reaction is typically carried out under reflux conditions.
  - Purification: The final product is purified by recrystallization.[4]
- Method 2: Using Chloroacetonitrile
  - Reactants: 2-methoxyquinoline and chloroacetonitrile.
  - Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>).
  - Procedure: This method provides an alternative route to the desired nitrile.[4]
- Method 3: Palladium-Catalyzed Cyanation
  - Reactants: A halo-substituted 2-methoxyquinoline and a cyanide source (e.g., zinc cyanide).
  - Catalyst: A palladium catalyst is employed.
  - Conditions: The reaction is typically run at elevated temperatures (e.g., 50°C) for an extended period (e.g., 24 hours) to ensure completion.[4]

## Biological Activity and Applications

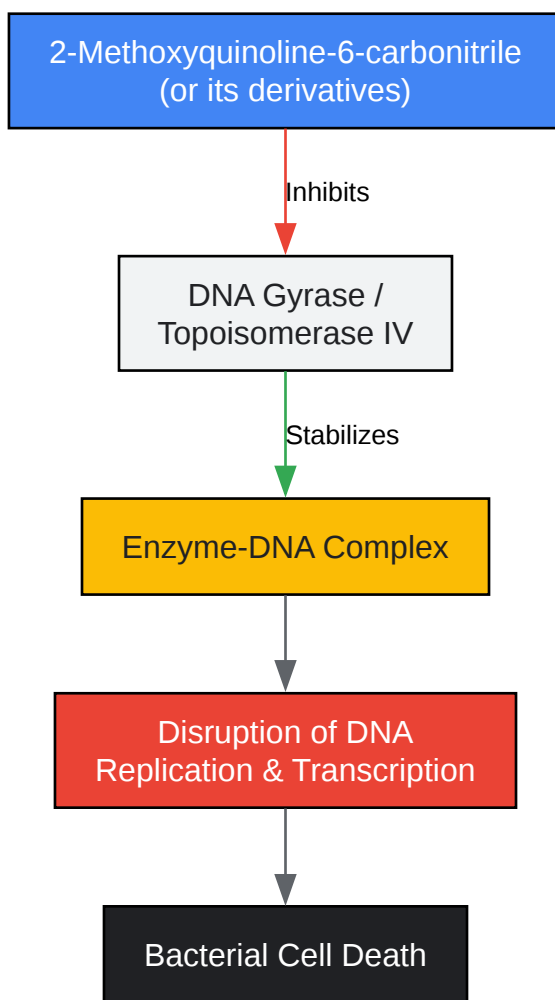
**2-Methoxyquinoline-6-carbonitrile** is a compound of significant interest in drug discovery, primarily serving as a key intermediate for more complex and biologically active molecules.

**Role as a Building Block:** The compound is a crucial building block in the synthesis of more elaborate heterocyclic compounds.<sup>[4]</sup> Its most notable application is as a key intermediate in the synthesis of analogues of bedaquiline, a diarylquinoline-based drug used for the treatment of tuberculosis (TB).<sup>[4]</sup> Derivatives have shown promise in TB drug development, potentially with lower cardiotoxicity compared to bedaquiline.<sup>[4]</sup>

**Antimicrobial and Anticancer Properties:** Quinoline derivatives are known for a wide range of pharmacological activities, including antimicrobial and anticancer effects.<sup>[5]</sup> Research into **2-Methoxyquinoline-6-carbonitrile** and its analogues has revealed potential in these areas:

- **Antimicrobial Activity:** It has been shown to inhibit key bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and transcription processes.<sup>[4]</sup> This mechanism is analogous to that of quinolone antibiotics.<sup>[4]</sup>
- **Anticancer Properties:** Studies suggest that it may induce cell cycle arrest and promote apoptosis in cancer cells, making it a candidate for further investigation in oncology.<sup>[4]</sup>

**Proposed Mechanism of Action**



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## References

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